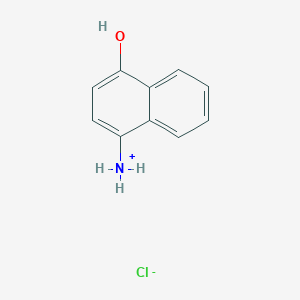

4-Amino-1-naphthol hydrochloride

Description

The exact mass of the compound 4-Amino-1-naphthol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7943. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-1-naphthol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-naphthol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQTRARWCKEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884207 | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5959-56-8 | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Amino-1-naphthol hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on its identity, physical characteristics, solubility, and spectroscopic profile. Detailed experimental protocols for key analytical methods are provided to ensure reproducibility and accuracy in laboratory settings. Furthermore, this guide explores the compound's applications, particularly as a crucial intermediate in chemical synthesis and its emerging relevance in biological research, including the activities of its derivatives in various therapeutic areas.

Chemical Identity and Structure

4-Amino-1-naphthol hydrochloride is an aromatic organic compound belonging to the family of aminonaphthols. It is the hydrochloride salt of 4-Amino-1-naphthol, enhancing its stability and solubility in aqueous media. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene (B1677914) ring system makes it a versatile chemical intermediate.[1]

| Identifier | Value |

| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride[2] |

| Synonyms | 1-Amino-4-naphthol hydrochloride, 4-hydroxynaphthalen-1-aminium chloride[2][3] |

| CAS Number | 5959-56-8 |

| Molecular Formula | C₁₀H₁₀ClNO[4] |

| Molecular Weight | 195.65 g/mol |

| InChI Key | FDBQTRARWCKEJY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2O)N.Cl[2] |

Physicochemical Properties

The physicochemical properties of 4-Amino-1-naphthol hydrochloride are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical and biological processes.

| Property | Value | Reference |

| Appearance | White to light beige, grey, or brown to purple crystalline powder.[2][3][4] | |

| Melting Point | 273 °C (decomposes) | |

| Solubility | Soluble in water, alcohol, and methanol.[4][5] | |

| Storage | Store in an inert atmosphere at room temperature. It is hygroscopic.[5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 4-Amino-1-naphthol hydrochloride. Below are the key spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-1-naphthol hydrochloride exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1200 | C-O stretching |

| ~830-750 | C-H bending (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are typical chemical shifts observed for 4-Amino-1-naphthol hydrochloride in a suitable deuterated solvent such as DMSO-d₆.[6]

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.0 - 10.0 | br s | -OH |

| ~7.0 - 8.5 | m | Aromatic protons |

| ~3.5 - 5.0 | br s | -NH₃⁺ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~150 - 160 | C-OH |

| ~140 - 145 | C-NH₃⁺ |

| ~110 - 135 | Aromatic carbons |

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of 4-Amino-1-naphthol hydrochloride.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Finely grind a small amount of 4-Amino-1-naphthol hydrochloride using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note that this compound decomposes upon melting.

Determination of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of 4-Amino-1-naphthol hydrochloride (e.g., 10 mg) and place it in a test tube.

-

Add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or methanol) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility.

Infrared (IR) Spectroscopy

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Mortar and pestle (for KBr pellet method)

Procedure (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade KBr.

-

Grind approximately 1-2 mg of 4-Amino-1-naphthol hydrochloride with about 100-200 mg of the dried KBr in an agate mortar until a fine, uniform powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Volumetric flask

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of 4-Amino-1-naphthol hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Applications in Research and Development

4-Amino-1-naphthol hydrochloride is a compound of significant interest due to its versatile applications in both chemical synthesis and biological research.

Intermediate in Chemical Synthesis

The primary application of 4-Amino-1-naphthol hydrochloride is as an intermediate in the synthesis of a variety of organic molecules.[1] Its reactive amino and hydroxyl groups make it a valuable precursor for the production of azo dyes and pigments.[4] It is also used in the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceutical derivatives.

Role in Drug Development and Biological Research

While direct therapeutic applications of 4-Amino-1-naphthol hydrochloride are not widespread, its derivatives have shown significant biological activities, making it a valuable scaffold in drug discovery.

-

Vitamin K Activity: Certain methylated derivatives of 4-Amino-1-naphthol, such as 4-amino-2-methyl-1-naphthol (Vitamin K₅) and 4-amino-3-methyl-1-naphthol (Vitamin K₇), exhibit vitamin K activity and have been investigated for their role in blood coagulation.[7]

-

Anticancer Research: Aminonaphthol derivatives have been a subject of interest in oncology. Studies have shown that some of these compounds can induce apoptosis in cancer cells and may have potential as anticancer agents.[3] The mechanism is thought to involve interactions with cellular macromolecules and the generation of reactive oxygen species.

-

Enzyme Inhibition: Derivatives of 1-naphthol (B170400) have been shown to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in the treatment of various diseases.

-

Analytical Reagent: In biochemical and analytical settings, 4-Amino-1-naphthol hydrochloride is used in colorimetric assays for the detection of various analytes.[1][4]

Safety and Handling

4-Amino-1-naphthol hydrochloride is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a fume hood.

Conclusion

4-Amino-1-naphthol hydrochloride is a multifaceted compound with well-defined chemical and physical properties. Its utility as a chemical intermediate, particularly in the synthesis of dyes and pharmaceutical derivatives, is well-established. The biological activities of its derivatives continue to be an active area of research, with potential applications in various therapeutic fields. This guide provides a solid foundation of technical information to support further research and development involving this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 4. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]

- 5. 4-Amino-1-naphthol hydrochloride CAS#: 5959-56-8 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]

Technical Guide: Physical Properties of 4-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Amino-1-naphthol hydrochloride (CAS No: 5959-56-8), a compound of interest in various research and development applications, including in the synthesis of dyes and as an intermediate in organic synthesis.[1][2][3] This document outlines key physical data, details experimental protocols for their determination, and presents a relevant synthesis pathway.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in research and drug development. A summary of the key physical properties of 4-Amino-1-naphthol hydrochloride is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO·HCl |

| Molecular Weight | 195.65 g/mol |

| Melting Point | 273 °C (decomposes) |

| Appearance | White to light beige, gray, brown to purple, or pink to gray crystalline solid/powder |

| Solubility | Soluble in water, alcohol, and methanol; poorly soluble in ethanol; insoluble in diethyl ether |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized methodologies for measuring the melting point and solubility of 4-Amino-1-naphthol hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4] For 4-Amino-1-naphthol hydrochloride, a precise determination of its melting point, which is accompanied by decomposition, is crucial.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered 4-Amino-1-naphthol hydrochloride is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. Given that 4-Amino-1-naphthol hydrochloride decomposes, the temperature at which decomposition begins (e.g., darkening of the sample) should also be noted.[4][5][6]

Solubility Determination

Understanding the solubility of 4-Amino-1-naphthol hydrochloride in various solvents is essential for its use in solution-based reactions, formulations, and analytical methods.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of 4-Amino-1-naphthol hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a vial.

-

Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation. It is critical to avoid any temperature changes during this step that could alter the solubility.

-

Concentration Analysis: The concentration of 4-Amino-1-naphthol hydrochloride in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The analysis should be performed on accurately diluted aliquots of the saturated solution.

Synthesis Pathway

4-Amino-1-naphthol hydrochloride can be synthesized from 4-(phenylazo)-1-naphthol.[7] A simplified representation of a common synthesis route is provided below. The usual method for preparing 1,4-aminonaphthol has been from α-naphthol through an azo dye, which is then reduced.[8]

Caption: Synthesis of 4-Amino-1-naphthol hydrochloride.

References

- 1. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 4-Amino-1-naphthol hydrochloride | 5959-56-8 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. 4-Amino-1-naphthol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 4-Amino-1-naphthol Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Amino-1-naphthol (B40241) hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its structure, featuring a naphthalene (B1677914) core with both amino and hydroxyl functionalities, makes it a valuable precursor for a variety of more complex molecules. This technical guide provides an in-depth overview of the primary synthetic routes to 4-Amino-1-naphthol hydrochloride, complete with detailed experimental protocols, comparative quantitative data, and visualizations of the chemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Pathways

There are two primary, well-documented synthetic routes for the preparation of 4-Amino-1-naphthol hydrochloride, both starting from 1-naphthol (B170400). A third, alternative route proceeding through an ether intermediate has also been described in patent literature.

-

Route 1: Reduction of an Azo Dye Intermediate. This is a widely used and reliable method that involves the coupling of 1-naphthol with a diazonium salt to form a stable azo dye, which is then reduced to yield the desired product.

-

Route 2: Reduction of a Nitroso Intermediate. This route involves the direct nitrosation of 1-naphthol to form 4-nitroso-1-naphthol, followed by reduction. While conceptually more direct, the isolation and handling of the nitroso intermediate can be challenging.

-

Alternative Route: Via 4-Acylamino-1-naphthol Ethers. A patented method describes the synthesis of 4-amino-1-naphthol ethers from 1-naphthol, which can be subsequently converted to 4-Amino-1-naphthol.

The overall synthetic logic is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of 4-Amino-1-naphthol hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and product characteristics.

| Parameter | Route 1: Azo Dye Reduction (Na hydrosulfite) | Route 1: Azo Dye Reduction (Fe/NH4Cl) | Route 2: Nitroso Reduction |

| Starting Material | 1-Naphthol, Aniline | 1-Naphthol, Aniline | 1-Naphthol |

| Key Intermediate | Benzeneazo-α-naphthol | 4-(phenylazo)-1-naphthol | 4-Nitroso-1-naphthol |

| Reducing Agent | Sodium hydrosulfite | Iron powder / NH4Cl | Not specified in detail |

| Reported Yield | 65-75%[1][2] | 88%[3] | Not readily available |

| Purity | High, crystalline solid[1][2] | Not specified | Not readily available |

| Melting Point (°C) | 273 (dec.)[3][4][5][6] | 273 (dec.) | 273 (dec.) |

| Key Advantages | Well-established, reliable | High yield | Fewer steps |

| Key Disadvantages | Multi-step, moderate yield | Newer method | Intermediate can be unstable |

Experimental Protocols

Route 1: Synthesis via Azo Dye Reduction

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1][2]

Step 1a: Preparation of Benzenediazonium (B1195382) Chloride

-

In a suitable vessel, dissolve aniline (1.38 moles) in a mixture of concentrated hydrochloric acid (410 mL) and cracked ice (1.5 kg).

-

Slowly add a solution of sodium nitrite (B80452) (1.45 moles in 200 mL of water) to the aniline hydrochloride suspension, keeping the temperature below 10°C. The addition should be done with stirring, and the tip of the addition funnel should be below the surface of the liquid.

-

Monitor the reaction with starch-iodide paper. The addition is complete when a positive test for nitrous acid is maintained for at least 5 minutes.

Step 1b: Azo Coupling to form Benzeneazo-α-naphthol

-

In a separate large vessel equipped with a mechanical stirrer, dissolve 1-naphthol (1.39 moles) in a 10% sodium hydroxide (B78521) solution (910 mL).

-

Cool the alkaline 1-naphthol solution with cracked ice (1 kg) and begin vigorous stirring.

-

Slowly add the previously prepared benzenediazonium chloride solution to the 1-naphthol solution over approximately 10 minutes, maintaining the temperature below 10°C.

-

Continue stirring for 30 minutes after the addition is complete, then allow the mixture to stand for 3 hours at 7-10°C.

-

Filter the resulting precipitate (benzeneazo-α-naphthol) using a Büchner funnel, wash with water, and press as dry as possible.

Step 1c: Reduction of Benzeneazo-α-naphthol

-

Prepare a solution of sodium hydrosulfite (approximately 1.1 moles) in water.

-

The moist benzeneazo-α-naphthol is dissolved in a 10% sodium hydroxide solution.

-

The sodium hydrosulfite solution is added cautiously to the solution of the azo dye. The temperature is typically raised to 45-70°C to facilitate the reduction and coagulation of the product.

-

After the reduction is complete (indicated by a color change), the mixture is cooled, and the crude 4-Amino-1-naphthol is filtered.

Step 1d: Isolation and Purification of 4-Amino-1-naphthol hydrochloride

-

The crude, moist 4-Amino-1-naphthol is dissolved in a dilute solution of hydrochloric acid, often with the addition of a small amount of stannous chloride to prevent oxidation.

-

The solution is filtered to remove any insoluble impurities.

-

Concentrated hydrochloric acid is added to the filtrate, and the solution is heated to boiling.

-

Upon cooling, 4-Amino-1-naphthol hydrochloride crystallizes as light-colored needles.

-

The crystals are collected by filtration, washed with cold dilute hydrochloric acid, and dried.

The synthesis pathway for Route 1 is illustrated below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Amino-1-naphthol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]

- 5. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]

- 6. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]

The Solubility Profile of 4-Amino-1-naphthol Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-1-naphthol hydrochloride (CAS No: 5959-56-8), a significant intermediate in the synthesis of dyes and a compound of interest in various research applications. Due to a notable absence of specific quantitative solubility data in publicly accessible scientific literature, this document focuses on compiling available qualitative information, outlining general experimental protocols for solubility determination, and providing a framework for further investigation.

Summary of Solubility

Despite extensive literature searches, specific quantitative solubility data (e.g., g/100 mL, mg/mL) for 4-Amino-1-naphthol hydrochloride in various solvents remains largely unpublished. However, multiple sources consistently provide the following qualitative solubility information.

Table 1: Qualitative Solubility of 4-Amino-1-naphthol hydrochloride

| Solvent Class | Solvent | Solubility Description |

| Polar Protic | Water | Soluble[1][2] |

| Alcohols (general) | Soluble[1] | |

| Methanol | Soluble[3] | |

| Ethanol | No specific data found. A related compound, 4-Amino-2-methyl-1-naphthol hydrochloride, is poorly soluble in ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | No specific data found. |

| Dimethylformamide (DMF) | No specific data found. | |

| Non-Polar | Diethyl Ether | No specific data found. A related compound, 4-Amino-2-methyl-1-naphthol hydrochloride, is insoluble in diethyl ether. |

| Other Hydrocarbons | No specific data found. |

It is important to note that the hydrochloride salt form of an amine is generally expected to exhibit greater solubility in polar solvents, particularly water, compared to its free base form due to the ionic nature of the salt.

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility of 4-Amino-1-naphthol hydrochloride is not available, the following established methodologies are recommended for its determination. The choice of method will depend on the required accuracy, throughput, and the properties of the solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 4-Amino-1-naphthol hydrochloride is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. A thermostatically controlled shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. It is crucial to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of 4-Amino-1-naphthol hydrochloride in the clear supernatant or filtrate is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is first established using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-determined calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires that the solute be non-volatile.

-

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to estimate solubility. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of 4-Amino-1-naphthol hydrochloride is prepared in a highly solubilizing solvent like DMSO.

-

Addition to Aqueous Buffer: Aliquots of the stock solution are added to an aqueous buffer solution in a multi-well plate.

-

Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or UV-Vis spectroscopy to detect an increase in turbidity.

-

Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

Factors Influencing Solubility

The solubility of 4-Amino-1-naphthol hydrochloride can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent.

-

pH: As an amine hydrochloride, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At lower pH values, the equilibrium will favor the protonated (and more soluble) form. As the pH increases towards and beyond the pKa of the amino group, the free base will be formed, which is expected to be less soluble.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect the solubility through common ion effects or changes in solvent polarity.

Conclusion and Recommendations for Future Work

While it is established that 4-Amino-1-naphthol hydrochloride is soluble in polar protic solvents like water and methanol, the lack of quantitative data presents a significant gap in the physicochemical characterization of this compound. It is strongly recommended that researchers working with this compound undertake experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents. The protocols outlined in this guide provide a solid foundation for such studies. The resulting data would be invaluable for a wide range of applications, from optimizing reaction conditions in chemical synthesis to developing formulations for biological and pharmaceutical research.

References

An In-depth Technical Guide to 4-Amino-1-naphthol hydrochloride (CAS: 5959-56-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-naphthol hydrochloride, a versatile chemical intermediate with applications in synthesis and potential utility in biochemical assays. This document consolidates available data on its chemical and physical properties, synthesis, and safety, while also highlighting areas where further research is needed.

Chemical and Physical Properties

4-Amino-1-naphthol hydrochloride is an organic compound characterized by an amino and a hydroxyl group attached to a naphthalene (B1677914) ring system.[1] It is typically a white to light beige or grey crystalline solid that is soluble in water and alcohol.[1] This solubility facilitates its use in various applications, including dye manufacturing and as a reagent in analytical chemistry.[1] The presence of the amino group imparts basic properties, while the hydroxyl group contributes to its reactivity.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5959-56-8[1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₀H₁₀ClNO[1][6] |

| Molecular Weight | 195.65 g/mol [2][3][6][7] |

| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride[13] |

| InChI | InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H[2][13] |

| InChIKey | FDBQTRARWCKEJY-UHFFFAOYSA-N[2][7] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2O)N.Cl[13] |

| EC Number | 227-727-8[2] |

| PubChem CID | 2723858[13] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light beige, grey, or pink to purple powder/crystalline solid.[1][5][9] |

| Melting Point | 273 °C (decomposes)[2][3] |

| Solubility | Soluble in water and alcohol.[1] |

| Stability | Sensitive to air and light; hygroscopic. Oxidizes readily to 1,4-naphthoquinone.[11][14] |

| Storage | Store in an inert atmosphere, at room temperature or refrigerated (0-8 °C).[11] |

Table 3: Spectral Data

| Technique | Data Availability |

| ¹H-NMR | Spectrum available.[15] |

| ¹³C-NMR | Spectrum available.[16] |

| FTIR | Spectra available.[16] |

| Raman | Spectrum available.[16] |

Synthesis

4-Amino-1-naphthol hydrochloride is primarily synthesized from α-naphthol. The process involves the formation of an azo dye intermediate, Orange I, which is subsequently reduced.

Experimental Protocol: Synthesis from α-Naphthol

This protocol is adapted from Organic Syntheses.[17]

Materials:

-

α-Naphthol (free from β-isomer)[17]

-

Sulfanilic acid dihydrate[17]

-

Sodium hydroxide[17]

-

Sodium nitrite (B80452)

-

Hydrochloric acid, concentrated[17]

-

Sodium hydrosulfite (technical grade)[17]

-

Stannous chloride dihydrate[17]

-

Ice

Procedure:

-

Diazotization of Sulfanilic Acid: Prepare a suspension of p-benzenediazonium sulfonate by diazotizing sulfanilic acid dihydrate with sodium nitrite and hydrochloric acid in an ice bath.[17]

-

Coupling Reaction: Dissolve α-naphthol in a warm sodium hydroxide (B78521) solution. Cool the solution to 25°C, add ice, and then introduce the suspension of the diazonium salt while stirring. Allow the mixture to stand for one hour to complete the formation of the dye, Orange I.[17]

-

Reduction of the Azo Dye: Warm the solution of Orange I to 45-50°C and cautiously add sodium hydrosulfite. The mixture is stirred until the froth subsides, and the remainder of the hydrosulfite is added. Heat the resulting tan suspension to approximately 70°C to aid coagulation.[17]

-

Isolation of Crude Aminonaphthol: Cool the suspension quickly to 25°C in an ice bath and filter the precipitate. Wash the crude aminonaphthol with a fresh 1% sodium hydrosulfite solution.[17]

-

Purification and Hydrochloride Salt Formation: Transfer the crude aminonaphthol to a solution of stannous chloride dihydrate and hydrochloric acid in water at 30°C. Stir and warm to dissolve the amine. Filter the deep red solution. Add concentrated hydrochloric acid to the filtrate and heat to boiling for 5-10 minutes. Add a second portion of concentrated hydrochloric acid.[17]

-

Crystallization: Cool the solution to 0°C to obtain a mass of small, nearly colorless crystals of 4-Amino-1-naphthol hydrochloride.[17]

Applications and Mechanism of Action

The primary documented application of 4-Amino-1-naphthol hydrochloride is as a chemical intermediate. It is used in the synthesis of azo dyes and various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[18] It has also been utilized in the preparation of 4-aminoalkyl-1-naphthol derivatives with potential biological activity.[2][4][14]

While there is limited specific information on the mechanism of action of 4-Amino-1-naphthol hydrochloride itself, its redox-active properties are of interest.[14] The reversible oxidation to the corresponding quinone-imine is a key characteristic.[14] This suggests potential applications in biochemical assays, for example, as a substrate for peroxidase enzymes, similar to related compounds like 4-chloro-1-naphthol.

Hypothetical Experimental Workflow: Use as a Peroxidase Substrate

Based on protocols for similar compounds, a hypothetical workflow for its use in an enzyme-linked immunosorbent assay (ELISA) or Western blot is presented below. Note: This is a generalized protocol and would require optimization.

Toxicology and Safety

4-Amino-1-naphthol hydrochloride is classified as a hazardous substance.

Table 4: GHS Hazard Information

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[2][7] |

Safety Precautions:

-

Wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask (N95).[2]

-

Use only in a well-ventilated area.[2]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Pharmacokinetics

There is currently no available data in the public domain regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of 4-Amino-1-naphthol hydrochloride.

Analytical Methods

While specific, detailed analytical methods for the quantification of 4-Amino-1-naphthol hydrochloride in various matrices are not extensively published, standard chromatographic techniques would be applicable. Purity is often assessed by HPLC and silylated GC.[5][9]

Current Research and Future Directions

The available literature suggests that 4-Amino-1-naphthol hydrochloride is primarily used as a building block in organic synthesis. Its potential as a bioactive molecule in its own right remains largely unexplored. Future research could focus on:

-

Biological Activity Screening: Investigating its potential cytotoxic, anti-inflammatory, or antimicrobial properties. The structural similarity to other bioactive naphthol derivatives suggests this could be a fruitful area of research.

-

Enzyme Inhibition Studies: Given its structure, it could be evaluated as an inhibitor for various enzymes.

-

Development as a Biochemical Reagent: Detailed characterization of its properties as a peroxidase substrate or in other colorimetric assays.

-

Toxicological Profiling: Comprehensive studies to determine its toxicity profile would be necessary for any potential pharmaceutical or biomedical application.

References

- 1. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]

- 2. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Amino-1-naphthol hydrochloride | 5959-56-8 | FA02680 [biosynth.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 4-Amino-1-naphthol hydrochloride, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Amino-1-naphthol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-1-naphthol hydrochloride, 90%, technical | Fisher Scientific [fishersci.ca]

- 8. 4-Amino-1-naphthol hydrochloride - High purity | EN [georganics.sk]

- 9. 4-Amino-1-naphthol hydrochloride, 90%, technical 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Amino-1-naphthol hydrochloride | 5959-56-8 [chemicalbook.com]

- 11. 4-Amino-1-naphthol hydrochloride CAS#: 5959-56-8 [m.chemicalbook.com]

- 12. 5959-56-8 Cas No. | 4-Amino-1-naphthol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 13. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chemimpex.com [chemimpex.com]

- 19. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Analysis of 4-Amino-1-naphthol Hydrochloride

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-1-naphthol hydrochloride, a compound of interest in pharmaceutical research and development. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with the experimental protocols for acquiring this data.

Spectral Data Summary

The spectral data for 4-Amino-1-naphthol hydrochloride is summarized below. These values are compiled from various sources and represent typical spectral characteristics.

The IR spectrum of 4-Amino-1-naphthol hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH), amino (-NH2), and aromatic ring structures results in a complex and informative spectrum.[1][2][3][4][5] Spectra are available from various commercial and public databases.[1][6]

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Phenol) | Stretching, H-bonded | 3550 - 3200 (broad) |

| N-H (Amine Salt) | Stretching | 3200 - 2800 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| N-H | Bending | 1650 - 1580 |

| C=C (Aromatic Ring) | Stretching | 1600 - 1440 |

| C-O | Stretching | 1410 - 1310 and 1230 - 1140 |

| C-N | Stretching | 1335 - 1250 |

Note: The hydrochloride salt form will significantly affect the N-H stretching region, often resulting in broad absorptions due to the ammonium (B1175870) salt.

NMR spectroscopy provides detailed structural information about the carbon and proton framework of the molecule.

¹H NMR Spectrum

A ¹H-NMR spectrum for 4-Amino-1-naphthol hydrochloride has been reported in DMSO-d6.[7] The chemical shifts (δ) are influenced by the aromatic ring currents and the electron-withdrawing effects of the hydroxyl and amino groups.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.5 | Multiplets |

| -OH Proton | Variable, broad singlet | Singlet |

| -NH₃⁺ Protons | Variable, broad singlet | Singlet |

¹³C NMR Spectrum

A ¹³C NMR spectrum for 4-Amino-1-naphthol hydrochloride is also available.[1][6] The chemical shifts of the carbon atoms in the naphthalene (B1677914) ring are distinct due to the substitution pattern.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C-O | 150 - 160 |

| C-N | 130 - 140 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary Carbons | 120 - 145 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

This method is suitable for determining the absorption spectrum of aromatic amines in solution.[8][9]

-

Instrumentation : A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is used.

-

Sample Preparation :

-

A stock solution of 4-Amino-1-naphthol hydrochloride is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., methanol, ethanol, or buffered aqueous solution).

-

Serial dilutions are made to obtain a final concentration within the linear range of the instrument's detector (typically in the µg/mL range).

-

-

Data Acquisition :

-

The spectrophotometer is calibrated using a reference blank containing the same solvent as the sample.

-

The sample is placed in a 1 cm path length quartz cuvette.

-

The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm for UV analysis).

-

The wavelength of maximum absorbance (λmax) is identified.

-

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.[1]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal) is used.

-

Sample Preparation :

-

A small amount of the solid 4-Amino-1-naphthol hydrochloride powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.[10][11][12]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation :

-

Approximately 5-10 mg of 4-Amino-1-naphthol hydrochloride is accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often suitable for this compound.[7]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent.

-

-

Data Acquisition :

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through "shimming."

-

For ¹H NMR , a standard pulse program is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

References

- 1. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. arcjournals.org [arcjournals.org]

- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Redox Potential of 4-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Redox Activity of 4-Amino-1-naphthol Hydrochloride

4-Amino-1-naphthol hydrochloride is a redox-active molecule, a property conferred by the presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring.[1] This structure is analogous to p-aminophenol, which is known to undergo a reversible two-electron, two-proton oxidation to form p-quinoneimine.[2][3] Similarly, 4-Amino-1-naphthol is expected to oxidize to the corresponding 4-imino-1-naphthoquinone. This redox activity is central to its utility in various biochemical assays and as a synthetic intermediate.[1]

Redox Potential Data

Direct experimental values for the standard or formal redox potential of 4-Amino-1-naphthol hydrochloride are not prominently reported. However, the redox potential of p-aminophenol provides a valuable reference point due to its structural similarity.

| Compound | Redox Couple | E°' (V vs. NHE at pH 7.3) | Notes |

| p-Aminophenol | p-Aminophenol / p-Quinoneimine | 0.728 | In phosphate (B84403) buffer.[2][4] |

| 4-Amino-1-naphthol hydrochloride (Estimated) | 4-Amino-1-naphthol / 4-Imino-1-naphthoquinone | ~0.7 | Estimated based on the value for p-aminophenol. |

Table 1: Redox Potential of p-Aminophenol and Estimated Potential for 4-Amino-1-naphthol hydrochloride.

The actual redox potential of 4-Amino-1-naphthol hydrochloride may be influenced by the fused benzene (B151609) ring of the naphthalene structure, which can affect the electron density and stability of the oxidized and reduced forms. Experimental determination is crucial for obtaining a precise value.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and commonly used electrochemical technique to study the redox properties of chemical species.[5] A generalized protocol for determining the redox potential of 4-Amino-1-naphthol hydrochloride is provided below.

Materials and Reagents

-

4-Amino-1-naphthol hydrochloride

-

Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0)

-

High-purity water

-

Inert gas (e.g., nitrogen or argon)

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., Glassy Carbon Electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

-

Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of 4-Amino-1-naphthol hydrochloride (e.g., 10 mM) in the supporting electrolyte.

-

Prepare a blank solution containing only the supporting electrolyte.

-

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurry.

-

Rinse the electrode thoroughly with high-purity water and sonicate briefly to remove any polishing residues.

-

Dry the electrode surface carefully.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the blank supporting electrolyte solution to the cell.

-

Deoxygenate the solution by purging with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Background Scan:

-

Perform a cyclic voltammogram of the blank solution to ensure there are no interfering redox peaks in the potential window of interest.

-

-

Sample Analysis:

-

Replace the blank solution with the 4-Amino-1-naphthol hydrochloride solution.

-

Deoxygenate the sample solution as described in step 3.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to induce oxidation, and then reversing the scan to a potential sufficiently negative to observe the reduction. A typical scan rate is 100 mV/s.

-

Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox process.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

-

Calculate the formal reduction potential (E°') using the equation: E°' = (Epa + Epc) / 2.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is approximately 59/n mV at 25 °C, where n is the number of electrons transferred.

-

Visualizations

Redox Reaction of 4-Amino-1-naphthol

Caption: Reversible oxidation of 4-Amino-1-naphthol.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for redox potential determination.

Conclusion

4-Amino-1-naphthol hydrochloride is a redox-active compound with properties analogous to p-aminophenol. While its precise redox potential requires experimental determination, an estimated formal potential of approximately 0.7 V vs. NHE at neutral pH can be inferred. The provided experimental protocol using cyclic voltammetry offers a robust method for researchers to accurately determine this important electrochemical parameter. Understanding the redox behavior of 4-Amino-1-naphthol hydrochloride is essential for its application in drug development, biochemical research, and materials science.

References

The Evolving Landscape of 4-Amino-1-naphthol Hydrochloride Structural Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogues of 4-Amino-1-naphthol (B40241) hydrochloride. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Introduction to 4-Amino-1-naphthol and its Therapeutic Significance

4-Amino-1-naphthol, a derivative of naphthol, possesses a unique chemical structure that imparts a range of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The presence of reactive amino and hydroxyl groups on the naphthalene (B1677914) ring system allows for diverse structural modifications, making it a versatile scaffold in medicinal chemistry. Recent research has focused on synthesizing and evaluating a variety of analogues to enhance potency, selectivity, and pharmacokinetic profiles.

Major Classes of 4-Amino-1-naphthol Structural Analogues and Their Synthesis

The structural diversity of 4-Amino-1-naphthol analogues is a testament to the versatility of this chemical scaffold. Key classes of these derivatives that have been extensively studied include Aminobenzylnaphthols, Naphthoquinone derivatives, and Naphthol ethers.

Aminobenzylnaphthols via the Betti Reaction

A prominent class of 4-Amino-1-naphthol analogues are the aminobenzylnaphthols, often synthesized through the Betti reaction. This one-pot multicomponent reaction involves the condensation of a naphthol, an aldehyde, and an amine, offering an efficient route to structurally diverse compounds.

A general procedure for the synthesis of aminobenzylnaphthols is as follows:

-

A mixture of 2-naphthol (B1666908) (1.0 eq.), a substituted aromatic aldehyde (1.0 eq.), and a primary or secondary amine (1.1 eq.) is prepared.

-

The reactants are dissolved in a suitable solvent, such as ethanol (B145695) or methanol, or the reaction can be carried out under solvent-free conditions.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the specific reactants.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure aminobenzylnaphthol derivative.

Naphthoquinone Derivatives

The oxidation of 4-Amino-1-naphthol and its analogues can lead to the formation of corresponding 1,4-naphthoquinone (B94277) derivatives. These compounds are of significant interest due to their potent anticancer and antimicrobial activities.

4-Amino-1-naphthol Ethers

Alkylation of the hydroxyl group of 4-Amino-1-naphthol yields ether derivatives. The synthesis of these compounds can be achieved by first preparing the corresponding 4-acetamido-1-naphthol ether, followed by deacetylation to yield the final product[1].

A representative protocol for the synthesis of 4-Amino-1-naphthol ethers is outlined below[1]:

-

Step 1: Synthesis of 1-Naphthol (B170400) Ether: 1-Naphthol is reacted with a suitable alkylating agent in the presence of a base to form the corresponding 1-naphthol ether.

-

Step 2: Acylation: The 1-naphthol ether is then acylated, typically using acetic anhydride, to introduce an acetamido group at the 4-position, yielding a 4-acetamido-1-naphthol ether.

-

Step 3: Deacetylation: The acyl group is subsequently cleaved off by acidic or alkaline hydrolysis to afford the final 4-amino-1-naphthol ether[1].

Biological Activities and Quantitative Data

Structural analogues of 4-Amino-1-naphthol exhibit a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

Many 4-Amino-1-naphthol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) | [2] |

| Aminobenzylnaphthol | MMZ-140C | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) | [2] |

| Naphthoquinone-naphthol | Compound 13 | HCT116 (Colon) | 1.18 | [3] |

| Naphthoquinone-naphthol | Compound 13 | PC9 (Lung) | 0.57 | [3] |

| Naphthoquinone-naphthol | Compound 13 | A549 (Lung) | 2.25 | [3] |

| Anilino-1,4-naphthoquinone | Compound 3 | HuCCA-1 (Cholangiocarcinoma) | 1.75 | [4] |

| Anilino-1,4-naphthoquinone | Compound 8 | HepG2 (Hepatocellular) | 2.53 | [4] |

| Anilino-1,4-naphthoquinone | Compound 10 | A549 (Lung) | 3.12 | [4] |

Enzyme Inhibition

Certain analogues have shown inhibitory activity against specific enzymes implicated in disease progression.

| Compound Class | Enzyme | Ki (µM) | Reference |

| 1-Naphthol Derivative | Carbonic Anhydrase I | 0.034 ± 0.54 | [5] |

| 1-Naphthol Derivative | Carbonic Anhydrase II | 0.172 ± 0.02 | [5] |

| 1-Naphthol Derivative | Acetylcholinesterase | 0.096 ± 0.01 | [5] |

| Compound Class | Enzyme | IC50 (nM) | Reference |

| Anilino-1,4-naphthoquinone | EGFR Tyrosine Kinase | 3.96 | [6] |

Antimicrobial Activity

Some derivatives have displayed promising activity against pathogenic microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-Aminoalkyl-2-naphthol | Pseudomonas aeruginosa MDR1 | 10 | [7] |

| 1-Aminoalkyl-2-naphthol | Staphylococcus aureus MDR | 100 | [7] |

| 1-Aminoalkyl-2-naphthol | Penicillium notatum | 400 | [7] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 4-Amino-1-naphthol analogues are attributed to their interaction with various cellular targets and signaling pathways. A key mechanism of action for some anticancer derivatives involves the inhibition of receptor tyrosine kinases and downstream signaling cascades.

Inhibition of the EGFR/PI3K/Akt Signaling Pathway

Several naphthoquinone-naphthol derivatives have been shown to exert their anticancer effects by downregulating the EGFR/PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and apoptosis evasion in many cancers.

References

- 1. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Amino-1-naphthol Hydrochloride as a Synthetic Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-naphthol hydrochloride is a versatile bifunctional aromatic compound containing both a hydroxyl and an amino group on a naphthalene (B1677914) scaffold. This unique structure makes it a valuable precursor in the synthesis of a diverse range of organic molecules, particularly in the pharmaceutical and dye industries. Its reactivity allows for modifications at both functional groups, leading to the creation of complex molecules with varied applications. This technical guide provides a comprehensive overview of the synthetic utility of 4-Amino-1-naphthol hydrochloride, detailing its role in the preparation of key chemical intermediates and final products. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate its application in research and development.

Core Synthetic Applications

4-Amino-1-naphthol hydrochloride serves as a crucial building block in several key synthetic transformations, including the formation of azo dyes, the synthesis of substituted s-triazine derivatives, and the preparation of various N- and O-substituted naphthol analogs.

Synthesis of 4-Amino-1-naphthol Hydrochloride

The precursor itself is typically synthesized from α-naphthol through a two-step process involving diazotization and subsequent reduction. A reliable method for its preparation is documented in Organic Syntheses, ensuring a high-quality starting material for further reactions.

Quantitative Data for the Synthesis of 4-Amino-1-naphthol Hydrochloride

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| α-Naphthol | 1. Benzenediazonium (B1195382) chloride 2. Sodium hydrosulfite | Water, NaOH | 3.5 hours | 65-74 | [1] |

Experimental Protocol: Synthesis of 4-Amino-1-naphthol Hydrochloride from α-Naphthol [1]

-

Diazotization of Aniline (B41778): In a 3-L wide-mouthed bottle, a mixture of 128 g (1.38 moles) of aniline and 1.5 kg of cracked ice is stirred. To this, 410 cc of concentrated hydrochloric acid is added. A solution of 100 g (1.45 moles) of sodium nitrite (B80452) in 200 cc of water is then slowly added while keeping the temperature at 0–5 °C. The completion of the diazotization is confirmed using starch-iodide paper.

-

Coupling Reaction: A solution of 200 g (1.39 moles) of α-naphthol in 910 cc of 10% sodium hydroxide (B78521) solution is prepared and cooled with 1 kg of cracked ice. The freshly prepared benzenediazonium chloride solution is run into the alkaline α-naphthol solution over ten minutes with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes and then allowed to stand for three hours. The precipitated benzeneazo-α-naphthol is collected by filtration.

-

Reduction: The moist benzeneazo-α-naphthol is dissolved in 3 L of 10% sodium hydroxide solution. To the deep-red solution, 550 g of sodium hydrosulfite (at least 80% purity) is added, and the mixture is stirred.

-

Isolation and Purification: Steam is passed through the reaction mixture for 45 minutes. The hot solution is filtered to remove insoluble impurities. The filtrate is cooled to 25 °C, and 1200 cc of concentrated hydrochloric acid is added with stirring to precipitate 4-Amino-1-naphthol hydrochloride as a light gray solid. The product is collected by filtration, washed with a 1:1 solution of hydrochloric acid and water, and dried. The yield is typically between 175–200 g (65–74%).

Reaction Pathway for the Synthesis of 4-Amino-1-naphthol Hydrochloride

Caption: Synthesis of 4-Amino-1-naphthol hydrochloride from α-naphthol.

Precursor for Azo Dyes

The amino group of 4-Amino-1-naphthol hydrochloride can be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. Alternatively, it can act as the coupling component for other diazonium salts. These dyes have applications in textiles, printing, and as indicators.

Representative Experimental Protocol: Synthesis of an Azo Dye

The following is a general procedure for the synthesis of an azo dye using an aromatic amine and a naphthol derivative, which can be adapted for 4-Amino-1-naphthol hydrochloride.

-

Diazotization: A primary aromatic amine (10 mmol) is dissolved or suspended in a solution of 2.5 mL of concentrated hydrochloric acid in 25 mL of water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (10 mmol) in 10 mL of cold water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 15-20 minutes after the addition is complete.

-

Coupling: 4-Amino-1-naphthol hydrochloride (10 mmol) is dissolved in a 10% aqueous sodium hydroxide solution and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly with vigorous stirring. The coupling reaction is usually instantaneous, indicated by the formation of a brightly colored precipitate. The mixture is stirred for an additional 30 minutes in the ice bath.

-

Isolation: The precipitated azo dye is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

Characterization Data for a Representative Azo Dye (4-(2-Hydroxyphenylazo)-1-naphthol) [2][3]

| Property | Value |

| Appearance | Brown-red solid |

| Yield (%) | 91 |

| Melting Point (°C) | 190-191 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.25 (s, 1H, OH), 8.56 (s, 1H, OH), 8.26–6.98 (m, 10H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 157.99, 154.55, 139.65, 132.84, 128.50, 125.93, 123.20, 123.07, 122.43, 120.31, 118.34, 115.53, 109.05 |

Azo Dye Synthesis Pathway

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phosphate Determination using 4-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of inorganic phosphate (B84403) is crucial in a multitude of research and development areas, including biochemistry, environmental science, and pharmaceutical analysis. The Fiske-Subbarow method, a classic colorimetric assay, remains a widely used, simple, and cost-effective technique for this purpose. This method relies on the reaction of phosphate ions with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is subsequently reduced by a reducing agent, 4-amino-1-naphthol (B40241) hydrochloride (or the closely related 1-amino-2-naphthol-4-sulfonic acid, ANSA), to produce a stable, intensely blue-colored solution. The absorbance of this blue complex, measured spectrophotometrically, is directly proportional to the concentration of phosphate in the sample.

This document provides detailed application notes and protocols for the determination of phosphate using 4-amino-1-naphthol hydrochloride, including information on a modified procedure that enhances the stability of the colored product.

Principle of the Method

The determination of inorganic phosphate by the Fiske-Subbarow method is a two-step process:

-

Formation of the Phosphomolybdate Complex: In an acidic environment, inorganic phosphate reacts with ammonium (B1175870) molybdate to form a yellow phosphomolybdate complex.

-

Reduction to Molybdenum Blue: The phosphomolybdate complex is then reduced by 4-amino-1-naphthol hydrochloride. This reduction reaction results in the formation of a stable, blue-colored complex, often referred to as molybdenum blue. The intensity of the blue color is quantified by measuring its absorbance at a specific wavelength, typically between 660 nm and 820 nm.

Quantitative Data Summary

The performance of the phosphate determination assay using 4-amino-1-naphthol hydrochloride can be summarized by the following parameters. It is important to note that the exact performance characteristics can vary depending on the specific laboratory conditions, reagent purity, and instrumentation used.

| Parameter | Conventional Fiske-Subbarow Method | Modified (High Acid) Method |

| Wavelength (λmax) | 660 nm | 820 nm |

| Linearity Range | Typically up to ~40 µg of phosphorus | Extended linearity and sensitivity |

| Color Stability | Unstable, readings must be taken within a short time frame (e.g., 10-20 minutes) | Significantly improved, stable for up to 24 hours[1][2][3] |

| Sensitivity | Standard | 1.7 to 4.8 times higher than the conventional method[1][2][3] |

Interfering Substances

Several substances can interfere with the accuracy of the phosphate determination. It is crucial to be aware of these potential interferences and to take appropriate measures to mitigate their effects.

| Interfering Substance | Nature of Interference | Mitigation Strategies |

| Silicate | Reacts with the molybdate reagent to form a silicomolybdate complex, which is also blue upon reduction, leading to an overestimation of phosphate.[4] | Maintain a low pH; the interference is more pronounced at higher pH. |

| Arsenate and Germanate | React similarly to phosphate and silicate, forming blue-colored complexes. | Use of specific masking agents or separation techniques if high concentrations are expected. |

| Ferric Iron (Fe³⁺) | Can either increase or decrease the color intensity depending on the concentration of the reducing agent and the acidity.[5] | Dilution of the sample; optimization of reagent concentrations.[5] |

| Labile Organic Phosphates (e.g., ATP) | Can be hydrolyzed in the acidic conditions of the assay, releasing inorganic phosphate and causing an overestimation.[6] | Perform the assay at low temperatures and with minimal delay after reagent addition. The modified high-acid method may increase hydrolysis. |

| Proteins | Can precipitate in the acidic reagent, causing turbidity and interfering with absorbance readings. | Deproteinization of the sample (e.g., using trichloroacetic acid) prior to the assay. |

| Phytic Acid | Can interfere with the assay, particularly with longer incubation times. | Shorter incubation times are recommended when phytic acid is present. |

Experimental Protocols

Protocol 1: Conventional Fiske-Subbarow Method

This protocol is suitable for general phosphate determination where color stability is not a major concern.

1. Reagent Preparation

-

5N Sulfuric Acid (H₂SO₄): Carefully add 139 mL of concentrated sulfuric acid to 800 mL of deionized water in a 1 L volumetric flask. Cool to room temperature and make up to the mark with deionized water.

-

Ammonium Molybdate Solution (2.5% w/v): Dissolve 2.5 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 50 mL of deionized water and dilute to 100 mL.

-

4-Amino-1-naphthol Hydrochloride Reducing Solution:

-

Dissolve 0.2 g of 4-amino-1-naphthol hydrochloride in 100 mL of 15% (w/v) sodium bisulfite (NaHSO₃).

-